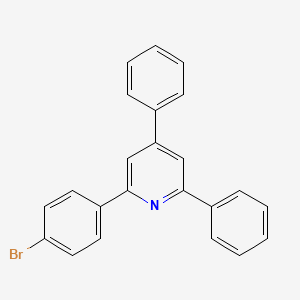

2-(4-Bromophenyl)-4,6-diphenylpyridine

CAS No.: 3557-70-8

Cat. No.: VC3717245

Molecular Formula: C23H16BrN

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3557-70-8 |

|---|---|

| Molecular Formula | C23H16BrN |

| Molecular Weight | 386.3 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-4,6-diphenylpyridine |

| Standard InChI | InChI=1S/C23H16BrN/c24-21-13-11-19(12-14-21)23-16-20(17-7-3-1-4-8-17)15-22(25-23)18-9-5-2-6-10-18/h1-16H |

| Standard InChI Key | DFXSMHFTDYOITI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Introduction

Synthesis Methods

Multicomponent Reaction Approach

One of the most efficient synthetic routes for preparing 4-(4-Bromophenyl)-2,6-diphenylpyridine involves multicomponent reactions (MCRs). These reactions have gained significant attention in recent years due to their ability to efficiently construct complex molecular frameworks in a single step .

Microwave-Assisted Synthesis

A particularly noteworthy approach involves the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. This method, developed by Chan et al., allows for the selective synthesis of 2,4,6-triaryl pyridines from commercially available aromatic ketones and aldehydes . The reaction typically follows this pathway:

-

Claisen-Schmidt condensation of acetophenone derivatives and benzaldehyde derivatives to form chalcone intermediates

-

Reaction of these intermediates with HMDS under acidic conditions

-

Formation of cyclic intermediates

Physical and Chemical Properties

Physical Properties

The compound 4-(4-Bromophenyl)-2,6-diphenylpyridine exhibits several important physical properties that influence its behavior in various applications. The table below summarizes these key properties:

Chemical Reactivity

The chemical reactivity of 4-(4-Bromophenyl)-2,6-diphenylpyridine is largely determined by:

-

The bromine substituent, which serves as an active site for coupling reactions and nucleophilic substitutions

-

The pyridine nitrogen, which can act as a Lewis base, coordinate with metals, or undergo protonation

-

The extended aromatic system, which contributes to the compound's stability and photophysical properties

Applications in Scientific Research

Synthetic Building Block

4-(4-Bromophenyl)-2,6-diphenylpyridine serves as a valuable building block in organic synthesis. The bromine functionality allows for further modifications through various coupling reactions, including:

-

Suzuki-Miyaura coupling reactions to introduce different aryl or alkyl groups

-

Sonogashira coupling to incorporate alkyne moieties

-

Buchwald-Hartwig amination to introduce nitrogen-containing functional groups

These transformations enable the creation of libraries of derivatives with potentially enhanced properties or biological activities.

Materials Science Applications

Triarylpyridines like 4-(4-Bromophenyl)-2,6-diphenylpyridine have found significant applications in materials science due to their photophysical properties. The extended π-conjugation system contributes to interesting electronic and luminescent properties that make these compounds suitable for:

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic cells

-

Liquid crystals

-

Advanced polymer materials

Biological Research

Compounds with structural similarity to 4-(4-Bromophenyl)-2,6-diphenylpyridine have demonstrated various biological activities, making this compound a potential candidate for:

-

Antimicrobial studies

-

Anticancer research

-

Anti-inflammatory investigations

Detailed Research Findings

Synthesis Optimization Studies

Research by Chan et al. explored the optimization of reaction conditions for synthesizing 2,4,6-triaryl pyridines, including compounds similar to 4-(4-Bromophenyl)-2,6-diphenylpyridine . Their findings revealed that:

-

Microwave irradiation significantly accelerated the reaction compared to conventional heating

-

The optimal reaction conditions included:

-

Use of HMDS as a nitrogen source

-

TMSOTf as a Lewis acid catalyst

-

Microwave irradiation at optimized temperature and time

-

These optimized conditions yielded the desired pyridine derivatives in good to excellent yields (62-93%) .

Crystallographic Studies

Crystallographic data available for 4-(4-Bromophenyl)-2,6-diphenylpyridine indicate that it crystallizes in the monoclinic space group P21/c . This information is valuable for understanding the compound's solid-state properties and intermolecular interactions, which can influence its behavior in various applications.

Reaction Mechanisms and Pathways

Proposed Mechanism for Triarylpyridine Formation

Based on experimental results and literature reports, a mechanism for the formation of 4-(4-Bromophenyl)-2,6-diphenylpyridine can be proposed . The key steps in this mechanism include:

-

Formation of chalcone intermediate (I) through Claisen-Schmidt condensation

-

Reaction of intermediate I with HMDS to form intermediate II

-

In the presence of TMSOTf, acetophenone is converted to intermediate V

-

Condensation of intermediates II and V to form intermediate VI

This mechanism explains the selective formation of pyridines over pyrimidines when TMSOTf is used as the catalyst.

Selectivity Control in Synthesis

An interesting aspect of the synthesis of these compounds is the ability to control the selectivity between pyridine and pyrimidine formation by choosing the appropriate Lewis acid . The research findings indicate that:

-

TMSOTf directs the reaction toward [2 + 1 + 2 + 1] annulation to form pyridines

-

BF₃·OEt₂ favors [2 + 1 + 1 + 1 + 1] annulation to yield pyrimidines

This selectivity control represents a significant advancement in heterocyclic synthesis, allowing for the targeted preparation of specific nitrogen-containing heterocycles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume